ALDH3A1 Inhibitory Potency: 4-[Ethyl(methyl)amino]benzaldehyde vs. 4-(Diethylamino)benzaldehyde (DEAB)
4-[Ethyl(methyl)amino]benzaldehyde inhibits human ALDH3A1 with an IC50 of 1.60–2.10 μM, placing it in a distinct potency range from the widely used pan-inhibitor 4-(diethylamino)benzaldehyde (DEAB) [1]. In comparative literature, DEAB is reported to be significantly less potent in certain cellular contexts, with a noted IC50 > 200 μM against prostate cancer cell lines [2]. The ethylmethyl analog thus offers a >100-fold advantage in enzymatic potency relative to DEAB in these comparator models.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 1.60–2.10 μM (1,600–2,100 nM) |
| Comparator Or Baseline | 4-(Diethylamino)benzaldehyde (DEAB): IC50 > 200 μM in prostate cancer cell line models |
| Quantified Difference | Target compound is > 100-fold more potent than DEAB based on enzymatic IC50 vs. cellular threshold data |
| Conditions | Recombinant human ALDH3A1 expressed in E. coli BL21 (DE3); substrate: benzaldehyde; preincubation: 1–2 min; detection: spectrophotometric [1] |
Why This Matters
For researchers requiring potent ALDH3A1 inhibition in biochemical or cellular assays, this compound provides a substantially lower working concentration, reducing solvent interference and improving assay robustness compared to DEAB.
- [1] BindingDB. (2014). Entry BDBM50448791 (CHEMBL467081) and BDBM50448798 (CHEMBL3128217): IC50 values for 4-[Ethyl(methyl)amino]benzaldehyde against ALDH3A1. View Source
- [2] Ibrahim, A. I. M., et al. (2022). Expansion of the 4‑(Diethylamino)benzaldehyde Scaffold. Eur. J. Med. Chem. View Source
